4-(1H-1,2,4-Triazol-1-yl)benzohydrazide
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Overview
Description
4-(1H-1,2,4-Triazol-1-yl)benzohydrazide is a chemical compound that features a triazole ring attached to a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzohydrazide typically involves the reaction of 4-(1H-1,2,4-Triazol-1-yl)benzoic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,4-Triazol-1-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Hydrazine derivatives.
Substitution: Substituted triazole compounds.
Scientific Research Applications
4-(1H-1,2,4-Triazol-1-yl)benzohydrazide has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic properties, including anticancer activity.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,4-Triazol-1-yl)benzohydrazide involves its interaction with specific molecular targets. For instance, in anticancer applications, it has been shown to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death . The triazole ring is crucial for its biological activity, as it can form hydrogen bonds and interact with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: A precursor in the synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzohydrazide.
1,2,4-Triazole derivatives: Compounds with similar triazole rings that exhibit various biological activities.
Uniqueness
This compound is unique due to its specific structure, which combines a triazole ring with a benzohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
58419-68-4 |
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Molecular Formula |
C9H9N5O |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
4-(1,2,4-triazol-1-yl)benzohydrazide |
InChI |
InChI=1S/C9H9N5O/c10-13-9(15)7-1-3-8(4-2-7)14-6-11-5-12-14/h1-6H,10H2,(H,13,15) |
InChI Key |
NIIOLVAORJYKCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)N2C=NC=N2 |
Origin of Product |
United States |
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